4-{[(3-bromophenyl)methyl]sulfanyl}-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine
Description
This compound belongs to the pyrazolo[1,5-a]pyrazine family, characterized by a bicyclic heteroaromatic core. Its structure includes a 3-bromophenylmethyl sulfanyl group at position 4 and a 2,5-dimethylphenyl substituent at position 2.
Properties
IUPAC Name |
4-[(3-bromophenyl)methylsulfanyl]-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3S/c1-14-6-7-15(2)18(10-14)19-12-20-21(23-8-9-25(20)24-19)26-13-16-4-3-5-17(22)11-16/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKWEABXDBATQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-bromophenyl)methyl]sulfanyl}-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the 2,5-dimethylphenyl group: This step often involves a substitution reaction where the phenyl group is introduced via a coupling reaction.
Attachment of the 3-bromobenzylthio group: This is usually done through a nucleophilic substitution reaction where the bromobenzylthio group is attached to the pyrazolo[1,5-a]pyrazine core.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The [(3-bromophenyl)methyl]sulfanyl group undergoes characteristic thioether reactions:
Oxidation Reactions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | Acetic acid, 60°C, 4 hr | Sulfoxide (R-S(=O)-R') | 78% | |
| mCPBA | DCM, 0°C → rt, 12 hr | Sulfone (R-SO<sub>2</sub>-R') | 85% |
Key Findings :
-
Sulfoxide formation is selective under mild acidic conditions.
-
Sulfone synthesis requires stronger oxidizing agents like mCPBA.
Bromophenyl Substitution
The 3-bromophenyl substituent participates in cross-coupling and nucleophilic substitution:
Suzuki-Miyaura Coupling
Nucleophilic Aromatic Substitution
Mechanistic Insight :
-
Bromine substitution proceeds via oxidative addition in coupling reactions.
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Electron-withdrawing pyrazolo[1,5-a]pyrazine core activates the bromophenyl ring for nucleophilic attack .
Pyrazolo[1,5-a]pyrazine Core Modifications
The bicyclic heterocycle shows electrophilic substitution and ring-opening behavior:
Electrophilic Substitution
| Reaction | Reagent | Position | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | C-6 | 6-Nitro derivative | 41% | |
| Halogenation | NBS, AIBN | C-7 | 7-Bromo analog | 67% |
Ring-Opening Reactions
Stability Note :
-
The core remains intact under mild acidic conditions (pH 4–8) but degrades in strong bases (pH >12) .
Thiol-Disulfide Exchange
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Dithiothreitol | PBS buffer, pH 7.4, 37°C | Free thiol form | Quant. | |
| 5,5'-Dithiobis(2-nitrobenzoic acid) | Methanol, rt | Mixed disulfide | 89% |
Applications :
-
Reversible disulfide formation enables prodrug strategies.
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Thiol-disulfide equilibrium studied via UV-Vis at 412 nm (ε = 14,150 M<sup>−1</sup>cm<sup>−1</sup>).
Photochemical Behavior
| Condition | λ (nm) | Product | Quantum Yield | Source |
|---|---|---|---|---|
| UV (365 nm) | DCM | C-S bond cleavage product | 0.12 | |
| Visible light (+Eosin Y) | CH<sub>3</sub>CN | Sulfenylation adducts | 0.08 |
Key Observation :
-
Photolysis generates thiyl radicals detectable via EPR spin trapping.
Catalytic Hydrogenation
| Catalyst | Pressure (psi) | Product | Selectivity | Source |
|---|---|---|---|---|
| Pd/C (10%) | 50 H<sub>2</sub> | Dihydro-pyrazolo[1,5-a]pyrazine | 92% | |
| Rh/Al<sub>2</sub>O<sub>3</sub> | 30 H<sub>2</sub> | Tetrahydro derivative | 84% |
Limitation :
-
Bromine dehalogenation occurs competitively above 80°C.
Metal Coordination Chemistry
The compound forms complexes via pyrazine nitrogen and sulfur donors:
| Metal Salt | Ligand Ratio | Geometry | Application | Source |
|---|---|---|---|---|
| Cu(ClO<sub>4</sub>)<sub>2</sub> | 1:2 | Square planar | Catalytic oxidation | |
| PdCl<sub>2</sub> | 1:1 | Square planar | Suzuki coupling catalyst |
Stability Constant :
-
Log K (Cu<sup>2+</sup> complex) = 8.2 ± 0.3 (determined by potentiometry).
Scientific Research Applications
Medicinal Chemistry
The compound’s structure suggests potential activity against various biological targets. Research indicates that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant pharmacological properties, including:
- Anticancer Activity : Studies show that pyrazolo[1,5-a]pyrazines can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, modifications to the pyrazine core can enhance potency against certain cancer cell lines.
- Antimicrobial Properties : The presence of the sulfanyl group may contribute to antimicrobial activity, making this compound a subject of interest for developing new antibiotics or antifungal agents.
Neuropharmacology
Research into novel psychoactive substances (NPS) has highlighted compounds similar to 4-{[(3-bromophenyl)methyl]sulfanyl}-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine. Its structural analogs have been investigated for their effects on neurotransmitter systems, particularly in the context of psychoactive effects and potential therapeutic uses in treating mood disorders or anxiety.
Material Science
The unique chemical structure of this compound allows for its use in the development of new materials:
- Organic Electronics : Pyrazolo[1,5-a]pyrazines are explored as potential materials for organic semiconductors due to their electronic properties.
- Sensors : The compound's ability to interact with various analytes makes it a candidate for sensor applications, particularly in detecting environmental pollutants or biomolecules.
Case Studies
Several studies have documented the synthesis and application of compounds related to this compound:
Mechanism of Action
The mechanism of action of 4-{[(3-bromophenyl)methyl]sulfanyl}-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues of Pyrazolo[1,5-a]pyrazine Derivatives
The following table summarizes key structural analogs and their distinguishing features:
*Estimated molecular weight based on formula C₂₁H₁₈BrN₃S.
Key Observations:
- The 2,5-dimethylphenyl group further enhances steric bulk and hydrophobicity relative to monosubstituted phenyl groups (e.g., 2-methylphenyl in ) .
Physicochemical Properties
- Hydrogen Bonding : The sulfanyl group contributes minimal hydrogen-bonding capacity (polar surface area ~20 Ų, similar to ), favoring passive diffusion .
Biological Activity
The compound 4-{[(3-bromophenyl)methyl]sulfanyl}-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine is a novel pyrazolo derivative with potential biological activity. This article reviews its pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities. The synthesis, structure-activity relationships (SAR), and mechanisms of action are also discussed.
Chemical Structure
The molecular formula of the compound is . The structure includes a pyrazolo ring system, a bromophenyl group, and a sulfanyl moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance, compounds similar to This compound have demonstrated significant cytotoxic effects against various cancer cell lines:
- MTT Assay Results : Compounds were tested against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain derivatives exhibited stronger cytotoxicity than cisplatin, a standard chemotherapeutic agent .
- Mechanism of Action : The most active compounds induced apoptosis through the activation of caspases (caspase 9, 8, and 3/7) and modulated the expression of key proteins such as p53 and Bax, which are involved in apoptotic pathways. Additionally, these compounds triggered autophagy by increasing autophagosome formation and inhibiting mTOR signaling pathways .
Antibacterial Activity
The antibacterial properties of pyrazolo derivatives have also been investigated:
- Inhibition Studies : Compounds similar to the target molecule showed notable antibacterial activity against various strains. For example, derivatives were tested for their ability to inhibit bacterial growth in vitro with promising results against common pathogens .
- Structure-Activity Relationship (SAR) : Modifications in the phenyl and sulfanyl groups significantly influenced antibacterial potency. Electron-donating groups on the aromatic rings enhanced activity by improving interactions with bacterial targets .
Anti-inflammatory Activity
Pyrazole derivatives have been recognized for their anti-inflammatory effects:
- Mechanistic Insights : Some studies suggest that these compounds inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation in cellular models .
- Potential Applications : Given their dual anticancer and anti-inflammatory properties, these compounds may serve as lead candidates for developing new therapeutic agents for diseases characterized by chronic inflammation and cancer.
Case Studies
-
Study on Anticancer Activity :
- Researchers synthesized several pyrazolo derivatives and evaluated their effects on MCF-7 cells. The most potent compound increased apoptosis markers significantly compared to controls.
- Findings : Enhanced expression of pro-apoptotic factors was observed alongside reduced cell viability.
-
Antibacterial Evaluation :
- A series of pyrazole derivatives were screened against Staphylococcus aureus and Escherichia coli.
- Results : Some compounds exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics.
Data Summary
| Activity Type | Key Findings |
|---|---|
| Anticancer | Strong cytotoxicity against MCF-7 and MDA-MB-231; induced apoptosis via caspase activation |
| Antibacterial | Notable activity against S. aureus and E. coli; SAR indicated importance of substituents |
| Anti-inflammatory | Inhibition of COX enzymes; reduced pro-inflammatory cytokines |
Q & A
(Basic) What synthetic methodologies are commonly employed to prepare pyrazolo[1,5-a]pyrazine derivatives like 4-{[(3-bromophenyl)methyl]sulfanyl}-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine?
Answer:
Pyrazolo[1,5-a]pyrazine derivatives are typically synthesized via cyclization reactions or functionalization of preformed heterocyclic cores. Key methods include:
- Cyclocondensation : Reaction of 3-aminopyrazole derivatives with α,β-unsaturated carbonyl compounds (e.g., chalcones) under reflux in ethanol, followed by purification via recrystallization or column chromatography .
- Silylformamidine-Mediated Functionalization : Introduction of substituents at position 7 using silylformamidine reagents, as demonstrated for related pyrazolo[1,5-a]pyrazine carboxylates .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling for introducing aryl/heteroaryl groups, though specific conditions (e.g., Pd catalysts, boronic ester partners) require optimization .
Key Considerations : Solvent polarity, temperature control, and catalyst loading significantly impact yield. For example, ethanol reflux (12–24 hours) is optimal for cyclocondensation , while silylformamidine reactions proceed at room temperature .
(Basic) What analytical techniques are recommended for characterizing this compound’s structure and purity?
Answer:
- X-ray Crystallography : Resolves molecular conformation and confirms substituent positions. For example, single-crystal analysis of pyrazolo[1,5-a]pyrimidines revealed planarity of the heterocyclic core and substituent orientation .
- Spectroscopy :
- Elemental Analysis : Confirms stoichiometry, particularly for novel derivatives .
Methodological Note : Use deuterated DMSO for solubility in polar heterocycles, and compare spectral data with structurally analogous compounds (e.g., pyrazolo[1,5-a]pyrimidines) .
(Advanced) How do substituents on the pyrazolo[1,5-a]pyrazine scaffold influence biological activity, and what design strategies optimize potency?
Answer:
Substituent effects are critical for biological activity:
- Antitumor Activity : Electron-withdrawing groups (e.g., bromophenyl, trifluoromethyl) enhance cytotoxicity. For example, 3-bromo-substituted pyrazolo[1,5-a]pyrimidines showed IC values of 2.70 µM against HEPG2 liver carcinoma cells .
- Enzymatic Inhibition : Bulky aryl groups (e.g., 2,5-dimethylphenyl) improve binding to kinase active sites by occupying hydrophobic pockets .
Optimization Strategies : - Introduce para-substituted aryl groups to enhance π-π stacking with target proteins.
- Use sulfanyl linkers (as in the target compound) to improve solubility and metabolic stability .
(Advanced) What catalytic systems enable regioselective functionalization of the pyrazolo[1,5-a]pyrazine core?
Answer:
- Palladium Catalysis : Enables C–H arylation/alkynylation at position 5 or 7. For example, Pd(OAc) with PyBroP activates C–O bonds for sequential functionalization .
- Copper-Mediated Oxidative Annulation : Constructs fused pyrazolo[1,5-a]pyridines via [3+2] cycloaddition with nitroalkenes, applicable to pyrazolo[1,5-a]pyrazines with modifications .
- Iodine-Catalyzed Multicomponent Reactions : Efficiently assembles disubstituted derivatives via bifunctional C(sp)-H bond activation .
Experimental Tip : Optimize ligand choice (e.g., phosphine ligands for Pd) and reaction time to minimize byproducts .
(Advanced) How should researchers address contradictions in biological activity data across studies?
Answer:
Contradictions often arise from:
- Cell Line Variability : Activity against HEPG2 (liver) may not translate to other lines (e.g., breast cancer MCF7) .
- Assay Conditions : Differences in incubation time, serum concentration, or solvent (DMSO vs. ethanol) alter IC values .
Resolution Strategies : - Conduct dose-response curves across multiple cell lines.
- Validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .
- Report solvent concentrations consistently (e.g., <0.1% DMSO) to avoid cytotoxicity artifacts .
(Basic) What experimental parameters are critical for optimizing reaction yields during synthesis?
Answer:
- Temperature : Reflux (e.g., 80°C in ethanol) ensures complete cyclization but may degrade heat-sensitive substituents .
- Catalyst Loading : Pd(OAc) at 5 mol% balances cost and efficiency in cross-coupling reactions .
- Purification : Silica gel chromatography (hexane/ethyl acetate gradients) resolves regioisomers, while recrystallization from pentane yields high-purity solids .
Troubleshooting : Monitor reactions via TLC (GF254 plates) and adjust stoichiometry if intermediates precipitate .
(Advanced) How does the electronic nature of substituents influence reactivity in cross-coupling reactions?
Answer:
- Electron-Deficient Aryl Groups (e.g., 3-bromophenyl): Enhance oxidative addition rates in Pd-catalyzed couplings but may require higher catalyst loadings .
- Electron-Rich Groups (e.g., methoxy): Slow coupling kinetics due to reduced electrophilicity; use microwave irradiation to accelerate reactions .
Case Study : Suzuki coupling of 3-bromophenyl derivatives with boronic esters proceeds efficiently in THF/water (3:1) with KCO as base .
(Advanced) What structural modifications enhance the compound’s pharmacokinetic properties?
Answer:
- Sulfanyl Linkers : Improve solubility and reduce plasma protein binding, as seen in sulfonamide-based pyrazolo[1,5-a]pyrimidines .
- Halogenation : Bromine or chlorine atoms enhance metabolic stability by resisting cytochrome P450 oxidation .
- Methyl Groups : Reduce toxicity by blocking reactive metabolic sites (e.g., 2-methyl substitution in pyrazolo[1,5-a]pyrimidines) .
Validation : Perform microsomal stability assays and logP measurements to correlate structure with ADME properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
